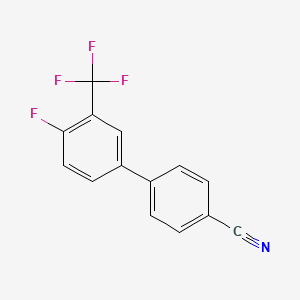

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Description

Historical Development and Discovery

The development of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl emerged from the broader historical trajectory of cyanobiphenyl research, which has its roots in the pioneering work on liquid crystal materials. The foundational understanding of biphenyl-based liquid crystals began with Friedrich Reinitzer's observations in 1888, when he examined the physico-chemical properties of various cholesterol derivatives and discovered the phenomenon of liquid crystallinity. This early work established the theoretical framework for understanding mesomorphic behavior in rod-like aromatic molecules.

The specific development of cyanobiphenyl derivatives gained momentum in the 1970s, when George William Gray, Ken Harrison, and J.A. Nash at the University of Hull synthesized 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, in 1972. This breakthrough occurred after Gray's group received funding from the UK Ministry of Defence to develop liquid crystal materials with phase transitions near room temperature for display applications. The success of 5CB as a room-temperature nematic liquid crystal established cyanobiphenyl compounds as a fundamental class of mesogenic materials.

The evolution toward fluorinated cyanobiphenyl derivatives represents a more recent advancement in the field. Research into fluorinated biphenyl compounds has progressively achieved considerable significance in several fields of chemistry, including medicinal chemistry, crop protection, and materials science. The development of compounds like this compound reflects the systematic exploration of how fluorine substitution affects the electronic and mesomorphic properties of the cyanobiphenyl core. The compound was officially catalogued in chemical databases with its creation date recorded as December 5, 2007, and has undergone continuous refinement and characterization, with the most recent modifications documented as recently as May 24, 2025.

The synthetic methodologies for producing such highly fluorinated biphenyl derivatives have benefited from advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which has proven to be the most extensively utilized process for synthesizing biphenyl derivatives. The development of these synthetic approaches has enabled the systematic preparation of novel fluorinated biphenyls with excellent yields, typically averaging 78% for related difluorinated biphenyl compounds.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for naming complex aromatic compounds with multiple substituents. The compound is officially designated as this compound, with the molecular formula C₁₄H₇F₄N and a molecular weight of 265.20 grams per mole. The structure incorporates a biphenyl backbone consisting of two connected benzene rings, with specific substitution patterns that define its unique chemical properties.

The positional notation in the name indicates the precise locations of functional groups on the biphenyl framework. The cyano group (-CN) is positioned at the 4' location, meaning it occupies the para position on the second phenyl ring relative to the inter-ring bond. The fluoro substituent (-F) is located at the 4 position on the first phenyl ring, while the trifluoromethyl group (-CF₃) occupies the 3 position on the same ring. This specific substitution pattern creates a highly polar molecule with significant dipole moment characteristics.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service (CAS) registry number 582293-64-9 provides a unique identifier for the compound. Synonymous names include 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile, and 4-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]BENZONITRILE. These alternative naming conventions reflect different approaches to describing the same molecular structure while maintaining consistency with chemical database requirements.

The structural representation can be expressed through various chemical notation systems. The canonical SMILES (Simplified Molecular Input Line Entry System) notation for the compound is N#CC1=CC=C(C2=CC=C(F)C(C(F)(F)F)=C2)C=C1. The InChI (International Chemical Identifier) representation provides additional structural specificity through its systematic encoding of molecular connectivity and stereochemistry. These standardized representations enable precise computer-based identification and database searching across different chemical information systems.

Position in Fluorinated Biphenyl Compound Classification

This compound occupies a distinctive position within the broader classification of fluorinated aromatic compounds. The compound belongs to the family of polyfluorinated biphenyls, which are characterized by the presence of multiple fluorine-containing substituents on the biphenyl core structure. Within this classification, the compound represents a unique subcategory that combines both individual fluorine atoms and trifluoromethyl groups, creating a hybrid fluorination pattern that imparts distinctive electronic and physical properties.

The classification of fluorinated biphenyl compounds typically considers several structural parameters, including the number of fluorine atoms, their positional arrangement, and the presence of additional functional groups. In this context, this compound contains a total of four fluorine atoms - one as a direct substituent and three as part of the trifluoromethyl group - making it a tetrafluorinated biphenyl derivative. This level of fluorination places it among the more heavily fluorinated members of the biphenyl family.

Recent research has demonstrated that aromatic fluorinated biphenyl compounds have progressively achieved considerable significance in several fields of chemistry, such as medicinal chemistry, crop protection, biochemistry, catalysis, and materials science. The positioning of fluorine atoms in this compound creates distinct electronic effects compared to other fluorinated biphenyl derivatives. The combination of electron-withdrawing cyano and trifluoromethyl groups with the individual fluorine substituent generates a highly polarized molecular system with unique charge distribution characteristics.

Comparative analysis with related compounds reveals the distinctive nature of this particular fluorination pattern. For example, five new difluorinated biphenyl compounds, including 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl, 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone, and others, have been successfully synthesized with excellent yields averaging 78%. However, these compounds differ significantly from this compound in their substitution patterns and electronic properties, demonstrating the diversity within the fluorinated biphenyl classification system.

Relationship to Other Cyanobiphenyl Derivatives

The relationship between this compound and other cyanobiphenyl derivatives represents a fundamental aspect of understanding its chemical identity and potential applications. The cyanobiphenyl family encompasses a broad range of compounds characterized by the presence of a cyano group attached to a biphenyl core, with various substituents modifying the electronic and mesomorphic properties of the basic structure.

The most well-known member of the cyanobiphenyl family is 4-Cyano-4'-pentylbiphenyl (5CB), which has served as a foundational compound in liquid crystal research and applications. 5CB exhibits a nematic liquid crystal phase from 22.5°C to 35.0°C and has been extensively studied for its molecular dynamics and phase transition behavior. The comparison between 5CB and this compound reveals significant structural and electronic differences. While 5CB features a pentyl chain providing flexibility and van der Waals interactions, the fluorinated derivative incorporates highly electronegative substituents that dramatically alter the molecular dipole moment and intermolecular interaction patterns.

Another related compound, 4-Cyano-4'-(Trifluoromethyl)biphenyl, shares the presence of both cyano and trifluoromethyl functional groups with the target compound but differs in the positioning and number of fluorine substituents. This compound has a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.21 grams per mole, making it less heavily fluorinated than this compound. The structural comparison highlights how additional fluorine substitution affects molecular properties and potential applications.

The cyanobiphenyl class demonstrates remarkable diversity in terms of substituent patterns and resulting properties. Research has shown that cyanobiphenyl compounds tend to dimerize in an antiparallel fashion, arranging for maximum overlap of their aromatic regions. This dimerization behavior is particularly pronounced in the nCB and nOCB series, where n represents the length of the alkyl or alkoxy chain. The highly asymmetric nature of these molecules, with only one terminal chain and a polar cyano group at the opposite end, leads to unique organizational patterns in liquid crystalline phases.

The incorporation of fluorine substituents into the cyanobiphenyl framework, as exemplified by this compound, represents an advanced approach to modifying the electronic properties of these materials. Studies of fluorinated cyanobiphenyl derivatives have shown that selective fluorination is a well-established technique to tailor and improve many of the physical properties of liquid crystals. The specific positioning of fluorine atoms can significantly influence phase transition temperatures, dielectric properties, and mesomorphic behavior.

Comparative analysis of phase behavior data reveals that fluorinated cyanobiphenyl derivatives often exhibit modified transition temperatures compared to their non-fluorinated analogs. For instance, research on alkoxycyanobiphenyl compounds with fluorine atoms at various positions in the tail has shown that the presence of fluorine generally depresses phase transition temperatures and can affect the formation of smectic mesophases. However, the effect of fluorine substitution directly on the aromatic core, as in this compound, may produce different effects on mesomorphic behavior compared to tail fluorination.

The unique electronic characteristics of this compound within the cyanobiphenyl family stem from the combined effects of multiple electron-withdrawing groups. The cyano group provides strong electron-withdrawing character through both inductive and resonance effects, while the trifluoromethyl group contributes additional electron-withdrawing character primarily through inductive effects. The direct fluorine substituent further enhances the electron-deficient nature of the aromatic system, creating a highly polarized molecule with distinctive intermolecular interaction patterns compared to conventional cyanobiphenyl derivatives.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQKXOLILACPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609961 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582293-64-9 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

Transmetalation: The palladium-aryl complex reacts with the boronic acid to form a new palladium complex.

Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biphenyl product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Used in Suzuki–Miyaura coupling.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives .

Scientific Research Applications

Chemistry

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl serves as a versatile building block in the synthesis of various organic molecules. Its unique electronic properties enable:

- The formation of complex organic compounds through substitution reactions.

- The development of advanced materials, including fluorinated polymers and coatings, which are crucial for various industrial applications.

Biology

In biological research, this compound has been investigated for its potential interactions with biological targets:

- Androgen Receptor Modulation : It has shown promise as a nonsteroidal antiandrogen inhibitor, particularly relevant in prostate cancer therapies. The interaction with androgen receptors suggests potential applications in hormone-related treatments .

- Biochemical Probes : Its fluorinated groups make it suitable for use as a biochemical probe to study various biological processes, enhancing metabolic stability and bioavailability.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Anti-inflammatory and Anticancer Activities : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties and could be effective against certain cancer types.

- Drug Design : Its unique structure allows researchers to design drugs with improved efficacy and reduced side effects by enhancing interactions with specific molecular targets .

Data Tables

| Field | Application Description |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Potential antiandrogen activity; biochemical probe |

| Medicine | Investigated for anti-inflammatory and anticancer effects |

Case Studies

- Prostate Cancer Research : Studies have demonstrated that this compound can inhibit androgen receptor activity, providing a foundation for developing new prostate cancer treatments .

- Material Science : Research into fluorinated polymers has shown that incorporating this compound can enhance the thermal and chemical stability of materials used in high-performance applications .

Mechanism of Action

The mechanism of action of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with key analogs from the evidence:

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects: The cyano (-CN) and trifluoromethyl (-CF₃) groups in the target compound create a highly electron-deficient aromatic system, favoring electrophilic substitution at positions ortho/para to these groups. This contrasts with 4'-Cyano-biphenyl-3-carboxylic acid, where the carboxylic acid (-COOH) further deactivates the ring but introduces hydrogen-bonding capability . Fluorine (-F) at the 4 position offers moderate electron withdrawal and enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s methylamine derivative) .

- This contrasts with smaller substituents like -Cl () or -COOH (), which impose less steric hindrance .

Physical and Chemical Properties

- Polarity and Solubility: The target compound’s -CN and -CF₃ groups increase polarity, likely reducing solubility in nonpolar solvents compared to C-(3'-Fluoro-biphenyl-4-yl)-methylamine hydrochloride (), which has an ionizable amine group . 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid () exhibits higher water solubility due to its carboxylic acid group, despite similar substituents .

- Thermal Stability: Trifluoromethyl groups generally enhance thermal stability. The target compound is expected to decompose at higher temperatures than 4'-Cyano-biphenyl-3-carboxylic acid, which may undergo decarboxylation .

Biological Activity

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is an organic compound characterized by its unique structure, which includes a biphenyl framework with a cyano group, a fluorine atom, and a trifluoromethyl group. This compound, with the molecular formula C₁₄H₇F₄N and a molecular weight of 265.2 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The presence of multiple electronegative fluorine atoms in this compound significantly influences its electronic properties, enhancing its reactivity and stability. The cyano group facilitates nucleophilic addition reactions, while the trifluoromethyl group enhances electrophilic characteristics. These features make it a candidate for various therapeutic applications.

Interaction with Androgen Receptors

Research indicates that this compound interacts with biological targets, particularly androgen receptors. This interaction suggests potential applications in hormone-related therapies, including treatments for prostate cancer. The compound's ability to modulate receptor activity positions it as a promising nonsteroidal antiandrogen inhibitor .

Metabolic Stability and Bioavailability

The unique fluorinated structure of this compound often enhances its metabolic stability and bioavailability, critical factors in drug design. Studies have shown that derivatives of this compound exhibit significant biological activity, making them candidates for therapeutic applications in various conditions .

Case Studies

-

Selective Androgen Receptor Modulators (SARMs) :

- A related compound, S-23 (S-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide), was studied as a SARM for hormonal male contraception. In animal studies, S-23 demonstrated high binding affinity to androgen receptors and acted as a full agonist in vitro.

- Antibacterial Activity :

Research Findings

Recent studies have focused on the synthesis and optimization of biphenyl derivatives to enhance their biological profiles. The following table summarizes key findings from various studies regarding the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| S-23 | Cyano and trifluoromethyl groups | High binding affinity to androgen receptors |

| 4-Fluoro-3-(trifluoromethyl)aniline | Amino group instead of cyano | Different biological activities observed |

| 4-Cyano-4-fluoro-biphenyl | No trifluoromethyl group | Less steric hindrance; varied reactivity |

| Trifluoromethylpyridines | Similar structure | Used as intermediates in organic synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between halogenated aryl precursors. For example, coupling 4-fluoro-3-(trifluoromethyl)phenylboronic acid with a cyanophenyl halide under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/EtOH/H₂O) at 80–100°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) enhances purity to >95% . Monitor reaction progress using TLC (Rf ≈ 0.3–0.4) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹⁹F NMR : Expect three distinct signals: (1) −62 ppm (CF₃), (2) −110 ppm (C–F), and (3) −140 ppm (CN-adjacent fluorine) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 309 (M⁺), with fragmentation peaks at m/z 268 (loss of –CF₃) and 219 (loss of –CN) .

- IR Spectroscopy : Stretching vibrations at 2230 cm⁻¹ (C≡N), 1240–1100 cm⁻¹ (C–F), and 1350 cm⁻¹ (CF₃ bending) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored in amber glass at −20°C under argon. Avoid prolonged exposure to UV light (λ < 400 nm), which induces cleavage of the C–F bond. Humidity (>60% RH) promotes hydrolysis of the cyano group; use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To reconcile:

- Perform solvent-correlated DFT (e.g., SMD model for toluene) using B3LYP/6-311+G(d,p).

- Validate via kinetic isotopic effect (KIE) studies for reactions involving C–F bonds.

- Use in situ NMR to track intermediates (e.g., arylpalladium complexes in cross-couplings) .

Q. How can the electronic effects of the –CF₃ and –CN substituents be quantified to predict regioselectivity in electrophilic aromatic substitution?

- Methodological Answer :

- Hammett σₚ values : –CF₃ (σₚ = +0.54), –CN (σₚ = +0.66). Use these to calculate local electrophilicity (Fukui indices) via DFT.

- Experimental validation : Nitration (HNO₃/H₂SO₄) predominantly occurs at the 2-position (meta to –CF₃, para to –CN) due to electron-withdrawing effects. Confirm regiochemistry via NOESY NMR .

Q. What in silico approaches are suitable for modeling this compound’s interactions with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible ligand settings; focus on hydrophobic pockets (e.g., GPR40’s CF₃-binding cleft ).

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability.

- QSAR : Correlate –CN/–CF₃ substituent parameters (π, MR) with IC₅₀ data from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies may stem from crystallinity vs. amorphous forms.

- Procedure :

Characterize solid-state form via PXRD.

Measure solubility in DMSO, DMF, and THF using UV-Vis (λmax = 260 nm).

Compare with Hansen solubility parameters (δD, δP, δH) to identify outliers.

Methodological Tables

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.